molecular formula C10H10F3NO4S B2943146 3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 613657-96-8

3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No.: B2943146
CAS No.: 613657-96-8
M. Wt: 297.25
InChI Key: IHCFNIXTIKJHGG-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a compound with the CAS Number 613657-96-8 . It has a molecular weight of 297.25 and is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .


Molecular Structure Analysis

The IUPAC name of this compound is N-{[2-(trifluoromethyl)phenyl]sulfonyl}-beta-alanine . The InChI code is 1S/C10H10F3NO4S/c11-10(12,13)7-3-1-2-4-8(7)19(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16) .

It has a storage temperature at room temperature . The exact mass and monoisotopic mass are 297.02826346 g/mol . It has a topological polar surface area of 91.8 Ų .

Scientific Research Applications

Catalytic Applications

Compounds structurally related to 3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid have been studied for their catalytic activities. For instance, complexes derived from benzenesulfonic acid derivatives have shown effectiveness as catalysts in the peroxidative oxidation of cyclohexane under mild conditions. The use of ionic liquids as solvents has improved yields and turnover numbers, highlighting the potential of these compounds in green chemistry applications (Hazra et al., 2016).

Polymer Synthesis

In the realm of polymer science, derivatives of benzenesulfonamido compounds, like phloretic acid, a phenolic compound, have been utilized as renewable building blocks for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This innovative approach demonstrates the utility of these compounds in creating materials with desirable thermal and thermo-mechanical properties for a broad range of applications, thereby contributing to sustainable material science (Trejo-Machin et al., 2017).

Biochemical Interactions

Research into the interactions of benzenesulfonamido compounds with biological molecules has revealed their potential in modulating biochemical pathways. For example, studies on the binding constants of para-substituted benzenesulfonamides as inhibitors for bovine carbonic anhydrase II have provided insights into the hydrophobic interactions between these inhibitors and the enzyme. These findings have implications for the design of more effective pharmaceutical agents by understanding the role of hydrophobic "greasy tails" in enhancing ligand binding (Gao et al., 1995).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

3-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c11-10(12,13)7-3-1-2-4-8(7)19(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCFNIXTIKJHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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